2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features both bromine and fluorine substituents on its aromatic rings. This compound belongs to the class of imidazoles, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-fluorobenzylamine under acidic conditions to form the corresponding imine. This intermediate is then cyclized using a suitable catalyst to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and various substituted imidazole derivatives .
Scientific Research Applications
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-bromophenyl)-5-(2-chlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-bromophenyl)-5-(2-methylbenzylidene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(2-fluorophenyl)methylidene]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-12-7-5-10(6-8-12)15-19-14(16(21)20-15)9-11-3-1-2-4-13(11)18/h1-9H,(H,19,20,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHMOZANMSDUQF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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